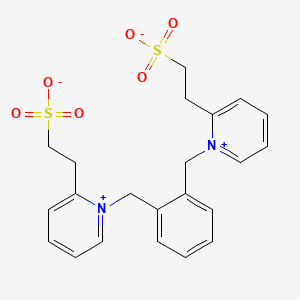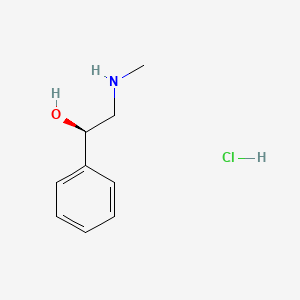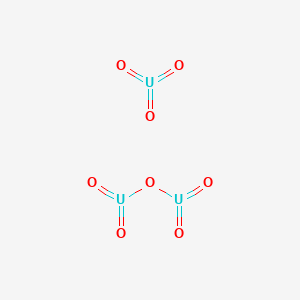
Triuranium octaoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uranyl uranate is a compound involving uranium in its oxidation state +6. It is a type of uranate, which are ternary oxides involving uranium and oxygen atoms. The chemical formula for uranyl uranate is typically represented as ( UO_2 \cdot UO_3 ). This compound is significant in the context of nuclear chemistry and the nuclear fuel cycle, where it plays a role in the processing and disposal of uranium-based materials .
準備方法
Synthetic Routes and Reaction Conditions
Uranyl uranate can be synthesized through various methods. One common approach involves the combination of uranyl nitrate with ammonia to form ammonium diuranate, which is then calcined to produce uranyl uranate. The reaction conditions typically involve controlled precipitation and high-temperature calcination .
Another method involves the thermal decomposition of uranyl acetate complexes. For example, barium uranyl acetate can be thermally decomposed at 900°C to produce barium diuranate, which can then be processed further to obtain uranyl uranate .
Industrial Production Methods
In industrial settings, uranyl uranate is often produced as an intermediate in the processing of uranium ores. The production process typically involves the precipitation of uranium from its ores using reagents such as sodium carbonate or ammonia, followed by calcination to obtain the desired compound .
化学反応の分析
Types of Reactions
Uranyl uranate undergoes various chemical reactions, including:
Oxidation: Uranyl uranate can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state uranium compounds.
Substitution: Ligands in uranyl uranate can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in reactions involving uranyl uranate include:
Oxidizing agents: Such as hydrogen peroxide or nitric acid.
Reducing agents: Such as hydrogen gas or sodium borohydride.
Substituting agents: Various ligands like chloride, fluoride, or organic ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce uranyl peroxide, while reduction can yield uranium dioxide .
科学的研究の応用
Uranyl uranate has several scientific research applications, including:
Chemistry: Used in studies of uranium chemistry and the development of new uranium compounds.
Biology: Investigated for its interactions with biological molecules and potential toxicological effects.
Medicine: Explored for its potential use in radiopharmaceuticals and cancer treatment.
Industry: Utilized in the nuclear fuel cycle, including uranium extraction, processing, and waste management
作用機序
The mechanism by which uranyl uranate exerts its effects involves its interaction with various molecular targets. The uranyl ion (( UO_2^{2+} )) can bind to proteins, DNA, and other biomolecules, leading to structural and functional changes. These interactions can result in the disruption of normal cellular processes and induce toxic effects .
類似化合物との比較
Uranyl uranate can be compared with other similar compounds, such as:
Ammonium diuranate: An intermediate in the production of uranium oxide fuels.
Sodium diuranate: Used in the extraction of uranium from ores.
Calcium uranate: Another uranate compound with similar properties but different applications
Uranyl uranate is unique in its specific chemical structure and reactivity, making it valuable in various scientific and industrial contexts.
特性
CAS番号 |
1344-59-8 |
|---|---|
分子式 |
O8U3 |
分子量 |
842.08 g/mol |
InChI |
InChI=1S/8O.3U |
InChIキー |
IQWPWKFTJFECBS-UHFFFAOYSA-N |
正規SMILES |
O=[U](=O)=O.O=[U](=O)O[U](=O)=O |
物理的記述 |
Other Solid Olive green-black solid; [ATSDR ToxProfiles] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


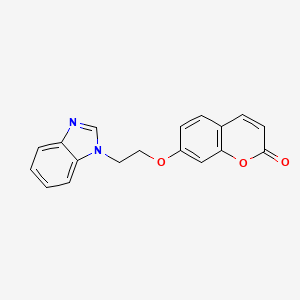
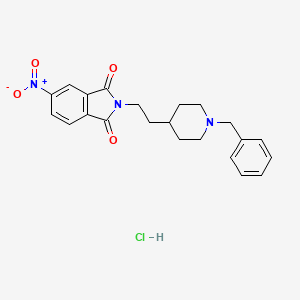
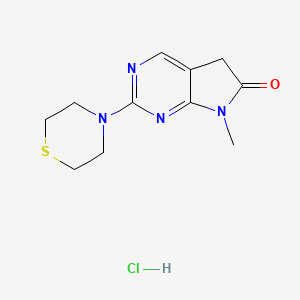

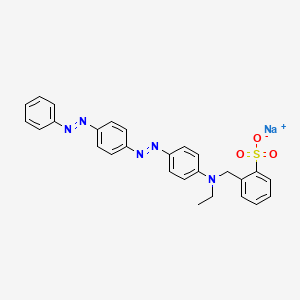
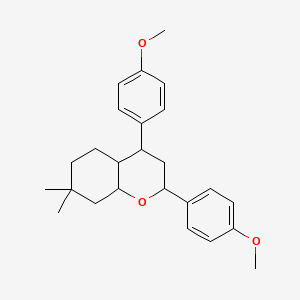
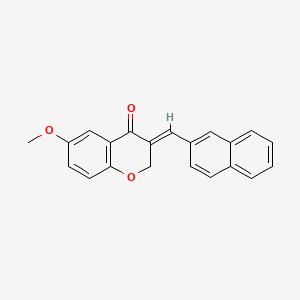
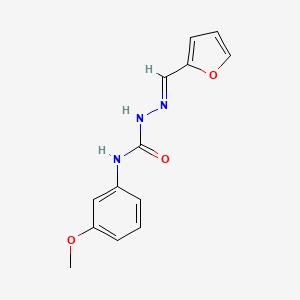

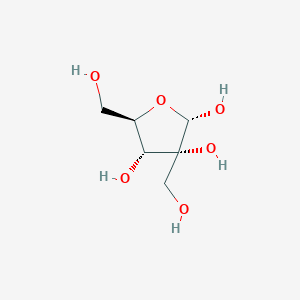
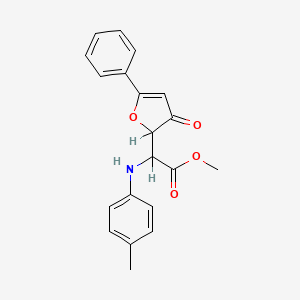
![(Dicyclopropylmethylideneamino) diethyl phosphate;5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B12748455.png)
